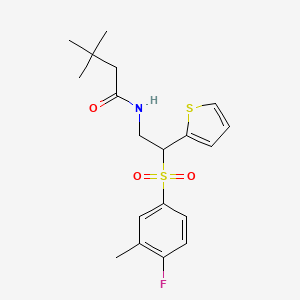

6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

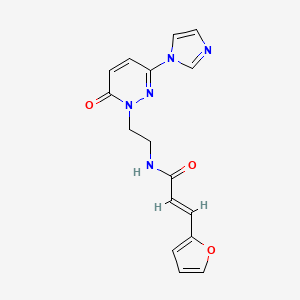

This compound is a complex organic molecule that contains a naphthyridinone core, which is a bicyclic system containing two nitrogen atoms, and a tetrahydronaphthalene moiety, which is a polycyclic aromatic hydrocarbon. The sulfonyl group (-SO2-) acts as a bridge connecting these two parts .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings in the naphthyridinone and tetrahydronaphthalene moieties, and the sulfonyl group would likely have a significant impact on the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the sulfonyl group could be involved in various reactions depending on its position and the surrounding functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a sulfonyl group could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Selective Retinoid X Receptor Agonism

Research on sulfonic acid analogues of certain compounds, similar to the one , has shown potential for selective retinoid X receptor (RXR) agonism. These analogues have been synthesized and assessed for their ability to bind RXR and evaluated in various biological assays. The findings suggest that modifications to potent RXR agonists can lead to compounds with improved biological selectivity and potency, which might be relevant for the treatment of conditions like cutaneous T-cell lymphoma (CTCL) without provoking side effects associated with RXR-dependent receptor pathways (Heck et al., 2016).

Anticancer Activity

Compounds with structural similarities to the one mentioned have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Certain derivatives have shown remarkable cytotoxic activity, suggesting their potential as potent agents against a number of cancer types. The mechanism of action for these compounds often involves inducing apoptosis and arresting the cell cycle, which is crucial for their anticancer effects (Ravichandiran et al., 2019).

Synthesis and Structural Characterization

Research has also focused on the synthesis, structural characterization, and biological evaluation of phenylaminosulfanyl derivatives, which are related to the compound . These studies contribute to our understanding of how such compounds can be synthesized and their structures characterized, which is fundamental in exploring their potential applications in scientific research and drug development (Courtin, 1981).

Geothermal Tracers

Polyaromatic sulfonates, which share some structural features with the compound , have been tested as geothermal tracers. Their thermal stability and chemical properties make them suitable for use in high-temperature environments, indicating the potential utility of similar compounds in geothermal energy research (Rose et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18-8-6-15-12-20(10-9-17(15)19-18)24(22,23)16-7-5-13-3-1-2-4-14(13)11-16/h5-8,11H,1-4,9-10,12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPECYLVKLWBGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=CC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)

![2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2420399.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)

![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

![2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2420414.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE](/img/structure/B2420415.png)